![molecular formula C14H23NO10 B13839857 (2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells in animals and some bacteria. They play crucial roles in various biological processes, including cell-cell recognition, adhesion, and signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate typically involves the modification of N-acetylneuraminic acidThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific enzymes and chemical reagents to achieve the desired modifications.
Industrial Production Methods
it is likely that the compound is produced using similar methods to those used in laboratory synthesis, with optimizations for scale and efficiency.
化学反应分析
Types of Reactions
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
科学研究应用
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate has several scientific research applications, including:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex glycoconjugates.
Biology: The compound is involved in research on cell-cell interactions, signaling pathways, and immune responses.
Industry: The compound is used in the production of specialized biochemical reagents and as a research tool in various industrial applications.
作用机制
The mechanism of action of N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing cell signaling and adhesion processes. It may also play a role in modulating immune responses and other cellular functions.
相似化合物的比较
Similar Compounds
N-Acetylneuraminic acid: The parent compound, which lacks the 2-O-methyl and 9-acetate modifications.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2-O-methyl-N-acetylneuraminic acid: A derivative with only the 2-O-methyl modification
Uniqueness
N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate is unique due to its specific modifications, which can influence its interactions with other molecules and its biological functions. The presence of both the 2-O-methyl and 9-acetate groups distinguishes it from other sialic acid derivatives and may confer unique properties in terms of stability, reactivity, and biological activity.
属性
分子式 |
C14H23NO10 |
|---|---|
分子量 |
365.33 g/mol |
IUPAC 名称 |
(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8?,9-,10-,11-,12?,14+/m1/s1 |
InChI 键 |
NIEBVOWRRSQMQG-VQKDLFATSA-N |
手性 SMILES |
CC(=O)N[C@@H]1C(C[C@](OC1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


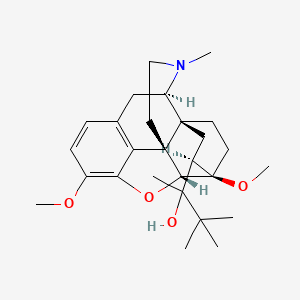
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)

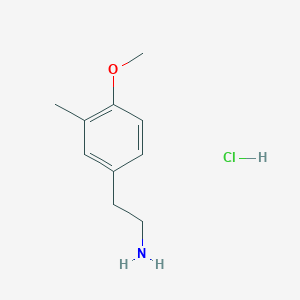
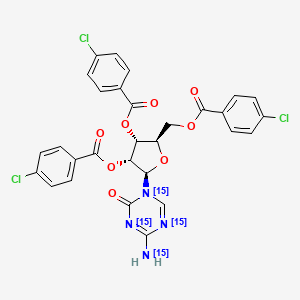
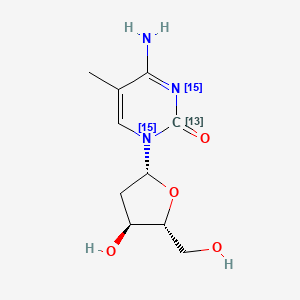
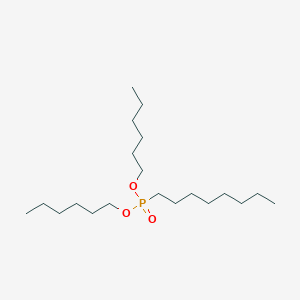
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
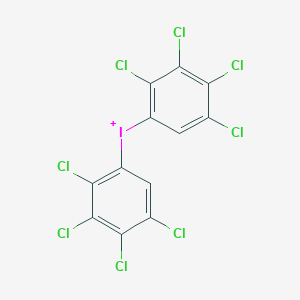

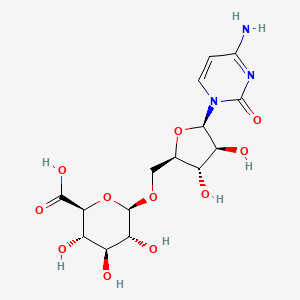

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
